molecular formula C19H16BrNO5 B14137747 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione

Cat. No.: B14137747
M. Wt: 418.2 g/mol
InChI Key: WZBICCVRRRPRAH-BMRADRMJSA-N
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Description

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their condensation with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a similar methylene structure.

    (-)-Carvone: A natural compound with a similar methoxyphenyl group.

Uniqueness

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H16BrNO5/c1-21-16(11-5-8-13(22)14(9-11)26-2)15(18(24)19(21)25)17(23)10-3-6-12(20)7-4-10/h3-9,16,22-23H,1-2H3/b17-15+

InChI Key

WZBICCVRRRPRAH-BMRADRMJSA-N

Isomeric SMILES

CN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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